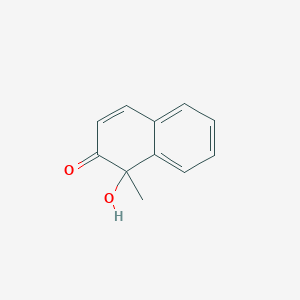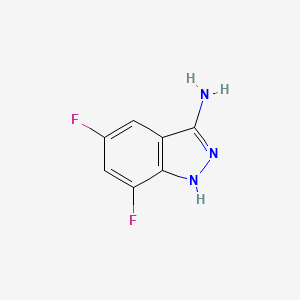
4-Isopropyl-1H-inden-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isopropyl-1H-inden-6-ol is an organic compound belonging to the indene family It is characterized by an indene core structure with an isopropyl group at the 4-position and a hydroxyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-1H-inden-6-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 4-isopropylbenzaldehyde, a series of reactions including aldol condensation, cyclization, and subsequent reduction can yield the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products. The process may also include purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-Isopropyl-1H-inden-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or alter the isopropyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the indene core or the isopropyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
Oxidation: Formation of 4-isopropyl-1H-inden-6-one.
Reduction: Formation of 4-isopropyl-1H-indene.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Isopropyl-1H-inden-6-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Isopropyl-1H-inden-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds, while the indene core can participate in π-π interactions. These interactions can modulate the activity of biological pathways, leading to various effects such as enzyme inhibition or receptor activation.
Comparison with Similar Compounds
Similar Compounds
4-Isopropyl-1H-indene: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.
4-Isopropyl-1H-inden-6-one: Contains a ketone group instead of a hydroxyl group, leading to different oxidation states and reactivity.
Uniqueness
4-Isopropyl-1H-inden-6-ol is unique due to the presence of both an isopropyl group and a hydroxyl group on the indene core. This combination allows for diverse chemical reactions and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H14O |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
7-propan-2-yl-3H-inden-5-ol |
InChI |
InChI=1S/C12H14O/c1-8(2)12-7-10(13)6-9-4-3-5-11(9)12/h3,5-8,13H,4H2,1-2H3 |
InChI Key |
JZHTXFMPMDDELT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC2=C1C=CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


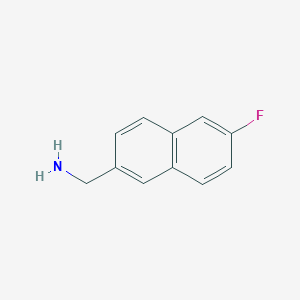

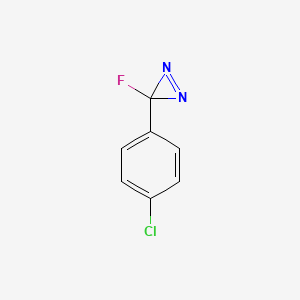
![6-Chloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11915114.png)
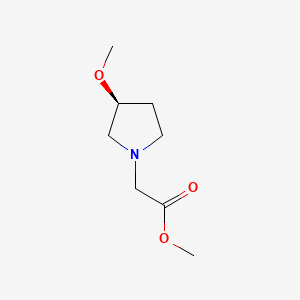

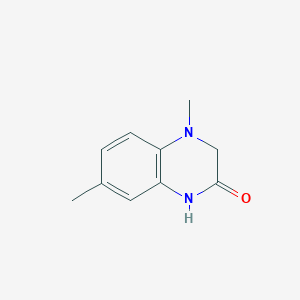
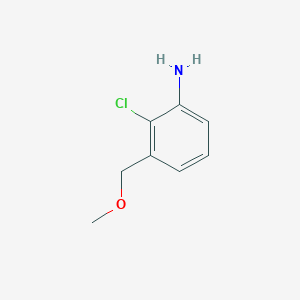

![2-Thioxo-2,3,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11915134.png)

![2-Phenyl-7-azabicyclo[2.2.1]heptane](/img/structure/B11915139.png)
